molecular formula C26H35N3O3 B3950791 (4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone

(4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone

Cat. No.: B3950791
M. Wt: 437.6 g/mol
InChI Key: BYGOTZRGCUVXSG-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone is a complex organic compound that features a piperazine ring and a piperidine ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include benzyl chloride, piperazine, and 3,4-dimethoxybenzyl chloride. The reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in areas such as neurology or oncology.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Piperacillin: A broad-spectrum antibiotic with a piperazine ring.

    Albuterol: A bronchodilator with a similar piperidine structure.

    Dichloroaniline: An aniline derivative with similar aromatic substitution patterns.

Uniqueness

What sets (4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone apart is its dual ring structure and the presence of both benzyl and methoxy groups. These features confer unique reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O3/c1-31-24-9-8-22(18-25(24)32-2)20-27-12-10-23(11-13-27)26(30)29-16-14-28(15-17-29)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGOTZRGCUVXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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